molecular formula C19H18N2O5S3 B12130111 N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

Cat. No.: B12130111
M. Wt: 450.6 g/mol
InChI Key: VYEPPADCRNVTAZ-YVLHZVERSA-N
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Description

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide (CAS Number: 301692-00-2) is a fascinating compound with a complex structure. Let’s break it down:

    Molecular Formula: CHNOS

    Average Mass: 430.497 Da

    Monoisotopic Mass: 430.065704 Da

    ChemSpider ID: 1175545

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction. Major products formed from these reactions would vary based on the reaction type.

Scientific Research Applications

    Chemistry: It could serve as a building block for designing novel molecules.

    Biology: Researchers might explore its interactions with biological macromolecules.

    Medicine: Investigate its potential as a drug candidate.

    Industry: Perhaps it finds use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers can explore related structures to highlight its uniqueness.

Remember, this compound is part of a collection of rare and unique chemicals, and its analytical data may not be readily available . Researchers should verify its identity and purity independently.

Properties

Molecular Formula

C19H18N2O5S3

Molecular Weight

450.6 g/mol

IUPAC Name

N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H18N2O5S3/c1-12-4-8-15(9-5-12)29(23,24)20-21-18(22)17(28-19(21)27)10-13-6-7-14(25-2)11-16(13)26-3/h4-11,20H,1-3H3/b17-10-

InChI Key

VYEPPADCRNVTAZ-YVLHZVERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S

Origin of Product

United States

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